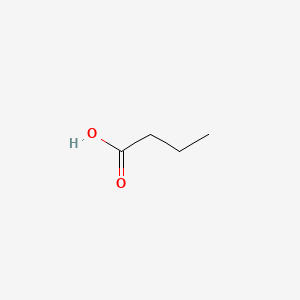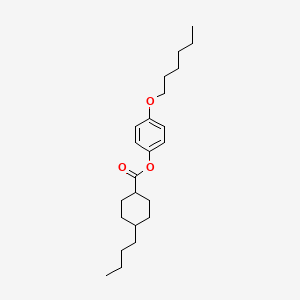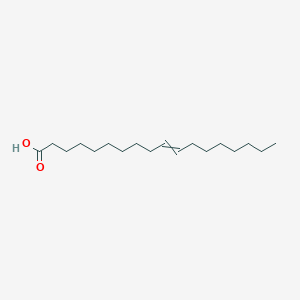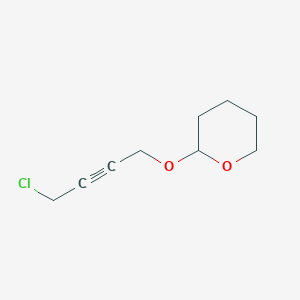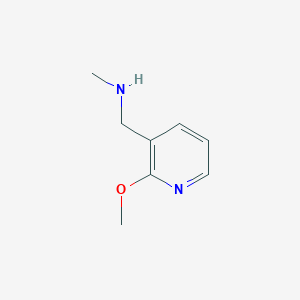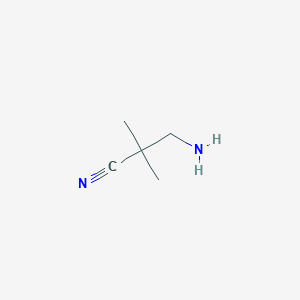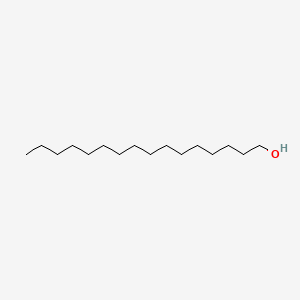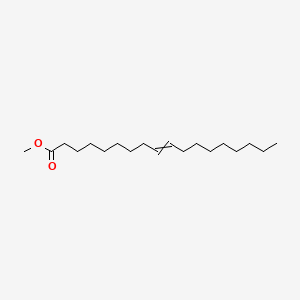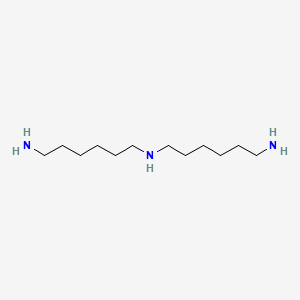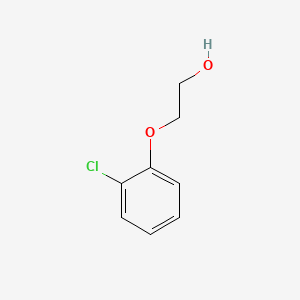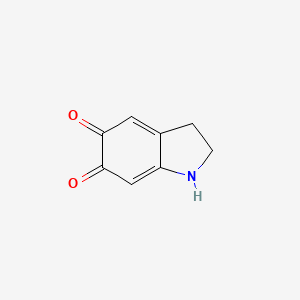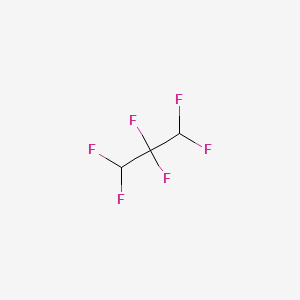![molecular formula C8H12N2O3 B3428399 (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 67943-21-9](/img/no-structure.png)
(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (HPMHP) is an organic compound that belongs to the family of pyrrolo[1,2-a]pyrazines, which are heterocyclic compounds containing a ring of five carbon atoms and two nitrogen atoms. HPMHP is a colorless solid with a molecular weight of 172.2 g/mol. It is soluble in water and ethanol and has a melting point of 118°C.
Mécanisme D'action
The exact mechanism of action of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not yet fully understood. However, it is thought to act by inhibiting the growth of bacteria and tumor cells through a variety of mechanisms, such as by interfering with the cell wall synthesis or DNA replication. Additionally, it is thought to inhibit the activity of acetylcholinesterase by binding to the enzyme and blocking its activity.
Biochemical and Physiological Effects
(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and tumor cells, as well as to inhibit the activity of the enzyme acetylcholinesterase. Additionally, it has been found to have antioxidant and anti-inflammatory properties, as well as to possess anti-diabetic activity.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several advantages and limitations for use in laboratory experiments. One advantage of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is that it is relatively easy to synthesize and therefore is readily available for use in experiments. Additionally, it has been found to have a wide range of biological activities, making it a useful tool for studying a variety of processes. However, (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a relatively new compound and therefore its exact mechanism of action is not yet fully understood. Additionally, it has been found to be toxic at high concentrations, making it important to use caution when handling and using the compound in experiments.
Orientations Futures
The potential applications of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione are vast and there are many possible future directions for research. One possible direction is to further investigate the exact mechanism of action of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its effects on various biological processes. Additionally, further research could be conducted to explore the potential applications of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione in the treatment of various diseases, such as cancer and diabetes. Finally, research could be conducted to explore the potential uses of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione in materials science and agriculture, such as its potential as a preservative or pesticide.
Applications De Recherche Scientifique
(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been studied extensively in the scientific research community due to its potential applications in pharmaceuticals, agriculture, and materials science. It has been found to have antimicrobial activity against a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of tumor cells. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves the cyclization of a suitable precursor molecule. The precursor molecule can be synthesized from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl acetoacetate", "benzaldehyde", "ammonium acetate", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(1-phenylethylidene)-5-methylpyrrole by condensation of 2,5-dimethylpyrrole and benzaldehyde in ethanol with a catalytic amount of acetic acid.", "Step 2: Synthesis of ethyl 2-(1-phenylethylidene)-5-methylpyrrole-3-carboxylate by reaction of 2-(1-phenylethylidene)-5-methylpyrrole with ethyl acetoacetate in the presence of ammonium acetate as a catalyst.", "Step 3: Synthesis of (3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione by cyclization of ethyl 2-(1-phenylethylidene)-5-methylpyrrole-3-carboxylate in the presence of sodium hydroxide and hydrochloric acid. The product is then purified by recrystallization from water and ethanol.", "Step 4: Final purification of the product by washing with sodium chloride solution and drying." ] } | |
Numéro CAS |
67943-21-9 |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(3S,7R,8aS)-7-hydroxy-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-4-8(13)10-3-5(11)2-6(10)7(12)9-4/h4-6,11H,2-3H2,1H3,(H,9,12)/t4-,5+,6-/m0/s1 |
Clé InChI |
JBVUOARNEYAAOS-JKUQZMGJSA-N |
SMILES isomérique |
C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O |
SMILES |
CC1C(=O)N2CC(CC2C(=O)N1)O |
SMILES canonique |
CC1C(=O)N2CC(CC2C(=O)N1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



